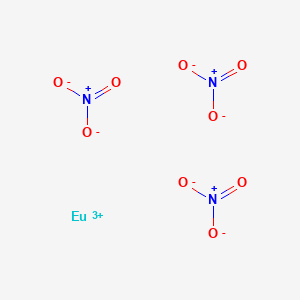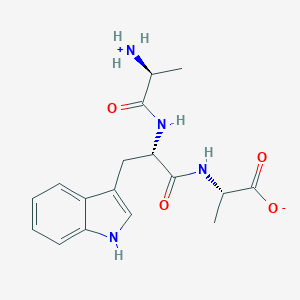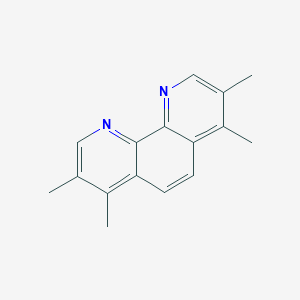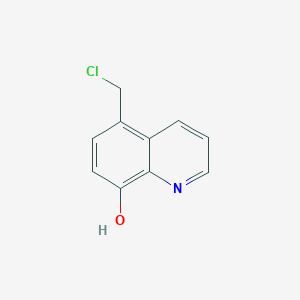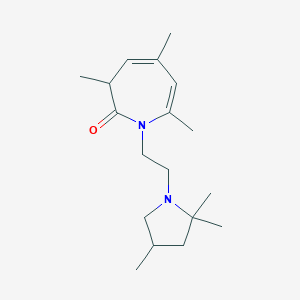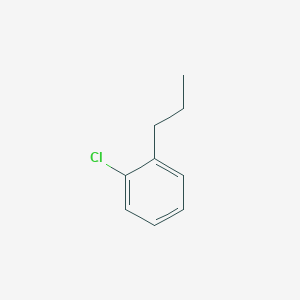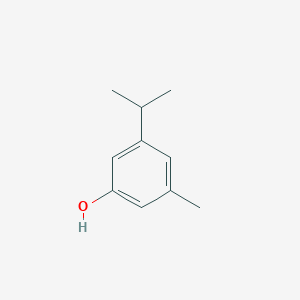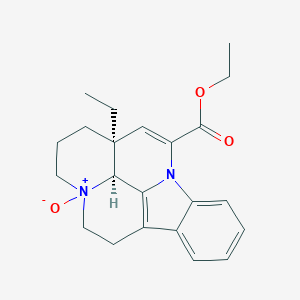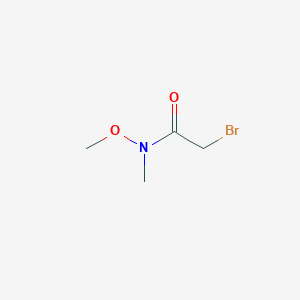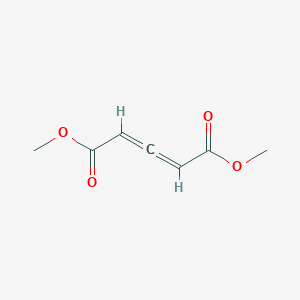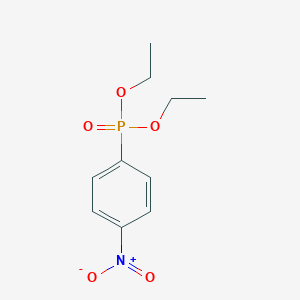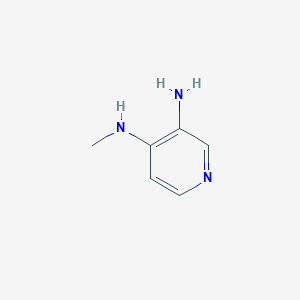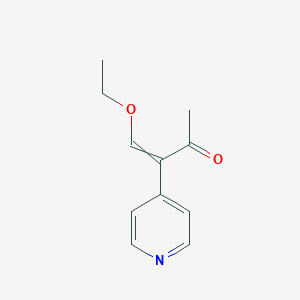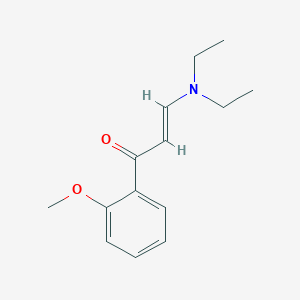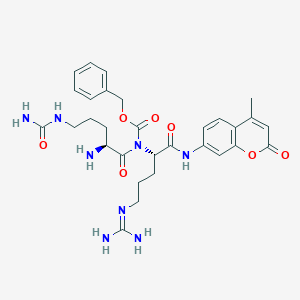
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide, also known as Z-Cit-Arg-MCA, is a synthetic peptide that is commonly used in scientific research. This peptide is known for its ability to inhibit enzymes such as calpains and caspases, which play important roles in various biochemical and physiological processes.
Mecanismo De Acción
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA works by inhibiting the activity of calpains and caspases, which are both cysteine proteases that play important roles in various biological processes. Calpains are calcium-dependent proteases that are involved in cytoskeletal remodeling, cell migration, and apoptosis. Caspases are cysteine proteases that are involved in apoptosis and inflammation. Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA works by binding to the active site of these enzymes, preventing them from cleaving their substrates.
Biochemical and Physiological Effects:
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit calpain and caspase activity in vitro and in vivo, and to prevent apoptosis in various cell types. It has also been shown to reduce inflammation in animal models of disease. Additionally, Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA in lab experiments is its specificity for calpains and caspases. This allows researchers to study the effects of inhibiting these enzymes without affecting other proteases. Additionally, Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is a stable compound that is easy to use in vitro and in vivo. One limitation of using Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is its cost, as it can be expensive to synthesize and purchase.
Direcciones Futuras
There are several future directions for research on Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA. One area of interest is the development of more potent and selective inhibitors of calpains and caspases. Another area of interest is the study of the effects of Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA on other biological processes, such as autophagy and mitophagy. Additionally, Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA may have potential therapeutic applications in the treatment of neurodegenerative diseases and cancer. Further research is needed to explore these possibilities.
Métodos De Síntesis
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is synthesized through solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The peptide is then cleaved from the resin and purified through high-performance liquid chromatography (HPLC). The final product is a white powder that is soluble in water.
Aplicaciones Científicas De Investigación
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is commonly used as a tool compound in scientific research to study the role of calpains and caspases in various biological processes. These enzymes play important roles in apoptosis, necrosis, and inflammation, and their dysregulation has been implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamideA is also used to study the effects of calpain and caspase inhibitors on these processes.
Propiedades
Número CAS |
134665-86-4 |
|---|---|
Nombre del producto |
Benzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide |
Fórmula molecular |
C30H38N8O7 |
Peso molecular |
622.7 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-2-amino-5-(carbamoylamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C30H38N8O7/c1-18-15-25(39)45-24-16-20(11-12-21(18)24)37-26(40)23(10-6-13-35-28(32)33)38(27(41)22(31)9-5-14-36-29(34)42)30(43)44-17-19-7-3-2-4-8-19/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17,31H2,1H3,(H,37,40)(H4,32,33,35)(H3,34,36,42)/t22-,23-/m0/s1 |
Clave InChI |
ZATVQDQKRKDQOX-GOTSBHOMSA-N |
SMILES isomérico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N(C(=O)[C@H](CCCNC(=O)N)N)C(=O)OCC3=CC=CC=C3 |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N(C(=O)C(CCCNC(=O)N)N)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N(C(=O)C(CCCNC(=O)N)N)C(=O)OCC3=CC=CC=C3 |
Otros números CAS |
134665-86-4 |
Sinónimos |
enzyloxycarbonylcitrullyl-arginine 4-methylcoumarin-7-ylamide Z-Cit-Arg-NH-Mec |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



